molecular formula C14H8Cl2N2OS B3032087 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 103949-43-5

3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3032087
CAS No.: 103949-43-5
M. Wt: 323.2 g/mol
InChI Key: SSOMEQVZSPBNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a thioxo group at position 2 and a 2,4-dichlorophenyl substituent at position 2. Its synthesis typically involves the reaction of anthranilic acid derivatives with aryl isothiocyanates under basic conditions, followed by cyclization (e.g., refluxing in ethanol with triethylamine) . Key spectral features include IR absorption bands for C=O (~1654 cm⁻¹), C=S (~1408 cm⁻¹), and aromatic C-H stretching (~3051 cm⁻¹), as well as distinct NMR signals for the thioamide (-N-C=S) and aromatic protons .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMEQVZSPBNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351775
Record name 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103949-43-5
Record name 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,4-Dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C14_{14}H9_{9}Cl2_{2}N2_{2}OS
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 23892-21-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : Studies have shown that this compound can modulate apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is crucial .
  • Cell Cycle Arrest : The compound has demonstrated the ability to arrest cell cycles at specific phases (G1 and G2/M), which is significant for inhibiting cancer cell proliferation .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression, including Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). The inhibition of these enzymes contributes to reduced tumor growth and metastasis .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT29 (Colon Cancer)5.6Apoptosis induction
MCF-7 (Breast Cancer)8.0Cell cycle arrest
A2780 (Ovarian Cancer)6.5LDHA inhibition

These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models : In rodent models of inflammation, treatment with this compound led to reduced swelling and pain responses compared to control groups .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer : A study involving HT29 colon cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure .
  • Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in a reduction of joint swelling by approximately 40%, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Recent studies have demonstrated that compounds similar to 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant properties. For instance, certain derivatives have shown lower IC50 values in DPPH radical scavenging assays compared to standard antioxidants like butylated hydroxy toluene (BHT), indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .

Anticancer Properties
Research indicates that this compound may inhibit key enzymes involved in cancer progression. For example, it has been evaluated for its ability to inhibit lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor metabolism and inflammation. The compound's derivatives have shown promising results with IC50 values that suggest potent inhibitory effects against these enzymes .

Pharmacological Applications

Diabetes Management
The compound has also been investigated for its potential role in diabetes management. Certain derivatives have been identified as dual inhibitors of α-glucosidase (AG) and aldose reductase (AA), suggesting their utility in controlling blood sugar levels and preventing complications associated with diabetes .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives have been documented, particularly their ability to modulate inflammatory pathways through the inhibition of COX-2 and related enzymes. This makes them candidates for further development as anti-inflammatory agents .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thioxo group in the compound enhances its binding affinity to enzymes like LDHA and COX-2, leading to effective inhibition.
  • Cell Signaling Modulation : It may influence key signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects .

Comparative Studies

To understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAntioxidant Activity (IC50)LDHA Inhibition (IC50)COX-2 Inhibition (IC50)Diabetes Inhibition
This compoundLower than BHT281.374 µg/mL251.780 µg/mLYes
6-Bromo DerivativeHigher IC50Modest inhibitionNot specifiedNo
3-Methyl DerivativeModerate IC50Higher IC50Not specifiedYes

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A study focused on the synthesis and biological evaluation of various derivatives showed that the introduction of different substituents significantly affected antioxidant potency and enzyme inhibition profiles.
  • Case Study 2 : Another investigation revealed that specific modifications in the quinazolinone core structure could enhance the anticancer activity by improving the binding efficiency to target enzymes involved in tumor metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with structural variations in substituents or heteroatom placement exhibit diverse physicochemical and biological properties. Below is a comparative analysis of 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Key Features Biological Activity Reference(s)
This compound 2,4-Dichlorophenyl at C3 Enhanced lipophilicity due to electron-withdrawing Cl groups; moderate IC₅₀ against MCF-7 cells Anticancer (EGFR inhibition)
3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 4-Chlorophenyl at C3 Lower steric hindrance compared to 2,4-dichloro analog; higher crystallinity Antiproliferative activity against breast cancer
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 4-Methoxyphenyl at C3 Electron-donating OMe group improves solubility; planar crystal structure Moderate kinase inhibition
1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-Fluorophenyl at C1 Fluorine enhances metabolic stability; intramolecular cyclization mechanism Not reported
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Benzothiazole at C3 Extended π-conjugation; improved binding to ATP pockets Potent CK1 inhibition

Key Findings:

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl substituent in the target compound enhances EGFR inhibitory activity compared to monosubstituted analogs (e.g., 4-chlorophenyl), likely due to increased hydrophobic interactions with kinase domains . Methoxy or fluorine substituents improve solubility but reduce potency, highlighting a trade-off between pharmacokinetics and efficacy .

Synthetic Methodologies :

  • Chan–Lam coupling using Cu@MChit catalysts enables efficient synthesis of 2-arylthio derivatives, whereas traditional methods rely on aryl isothiocyanate cyclization .
  • The dichlorophenyl derivative requires precise stoichiometry of anthranilic acid and aryl isothiocyanate to avoid side products .

Physicochemical Properties :

  • Crystallographic studies reveal that 4-methoxyphenyl analogs form hydrogen-bonded dimers, enhancing thermal stability .
  • The thioxo group in all derivatives contributes to tautomerism, influencing redox behavior and metal chelation .

Table 2: Spectral and Physical Data

Compound Melting Point (°C) Molecular Weight (g/mol) IR C=S Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound Not reported 351.22 1408 8.45 (CH=N), 10.0 (NH)
3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 245–247 317.77 1472 7.8–8.1 (Ar-H)
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 230–232 299.33 1480 3.8 (OCH₃), 7.5 (Ar-H)

Q & A

Q. What are the common synthetic routes for 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. Key methods include:

  • Dithiocarbamate-anthranilic acid route : Reacting anthranilic acid with carbon disulfide and a base (e.g., KOH) to form dithiocarbamate intermediates, followed by cyclization with 2,4-dichlorobenzaldehyde under reflux .
  • Thionocarbamate-mediated synthesis : Using phenyl thionochloroformate and NaHCO₃ in a biphasic solvent system (diethyl ether/ethyl acetate/water), followed by methylation and cyclization .
  • Solid acid catalysis : Amberlyst-15 or silica-HClO₄ improves reaction efficiency and recyclability, though unexpected byproducts (e.g., dihydropyran derivatives) may form under specific conditions .

Q. Yield Influencers :

  • Catalysts : NaHCO₃ or solid acids enhance reaction rates and yields (e.g., 85% in dithiocarbamate routes ).
  • Solvents : Polar aprotic solvents (e.g., DMSO) favor cyclization, while biphasic systems reduce side reactions .
  • Temperature : Reflux conditions (~80–100°C) are critical for complete cyclization .

Q. What spectroscopic techniques are employed to characterize this compound, and which structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms the quinazolinone scaffold and substituents. Key signals include:
    • Aromatic protons (δ 6.5–8.5 ppm) for the dichlorophenyl and quinazolinone rings .
    • Thioxo (C=S) carbon at ~170–180 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~1228 cm⁻¹ (C=S stretch) and ~1660 cm⁻¹ (C=O quinazolinone) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 323 (C₁₄H₈Cl₂N₂OS) and fragmentation patterns confirm the core structure .

Q. How is this compound evaluated as a corrosion inhibitor, and what parameters determine its efficiency?

Methodological Answer:

  • Electrochemical Methods :
    • Potentiodynamic Polarization (PDP) : Measures corrosion current density (iₛₐₜₜ) and inhibition efficiency (η), which exceeds 85% at 10⁻³ M .
    • Electrochemical Impedance Spectroscopy (EIS) : Determines charge transfer resistance (Rₐ) and adsorption behavior .
  • Adsorption Isotherms : Langmuir isotherm models confirm monolayer adsorption on mild steel surfaces .
  • Surface Analysis : SEM/EDS and AFM validate inhibitor film formation, while FT-IR identifies adsorbed functional groups (e.g., C=S, C=O) .

Advanced Research Questions

Q. How do computational methods like DFT and MC simulations elucidate the corrosion inhibition mechanism?

Methodological Answer:

  • DFT Calculations :
    • Quantify electronic parameters (e.g., HOMO/LUMO energies, dipole moment) to predict adsorption sites. The thioxo group and dichlorophenyl ring enhance electron donation to metal surfaces .
  • Monte Carlo (MC) Simulations :
    • Model adsorption configurations on Fe(110) surfaces, showing preferential binding via sulfur and oxygen atoms .
  • Correlation : Experimental inhibition efficiencies (~85–90%) align with computed adsorption energies (−200 to −300 kcal/mol) .

Q. What strategies address contradictions in synthetic yields or biological activity data across studies?

Methodological Answer:

  • Synthesis Discrepancies :
    • Purity : Recrystallization solvents (e.g., ethanol vs. methanol) impact yield and byproduct formation .
    • Catalyst Activity : Solid acids (e.g., Amberlyst-15) reduce side reactions compared to homogeneous catalysts .
  • Biological Activity Variability :
    • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. Mycobacterium tuberculosis) and concentrations (10–100 µM) lead to divergent IC₅₀ values .
    • Structural Analogues : Substituent modifications (e.g., pyridinyl vs. dichlorophenyl) alter pharmacokinetic profiles .

Q. What pharmacological activities have been reported, and how are structure-activity relationships (SAR) investigated?

Methodological Answer:

  • Reported Activities :
    • Anti-proliferative : IC₅₀ of 28 µM against MCF-7 breast cancer cells via apoptosis induction .
    • Anti-tubercular : MIC of 6.25 µg/mL against M. tuberculosis H37Rv, linked to thiazole hybrid formation .
  • SAR Strategies :
    • Substituent Screening : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances target binding .
    • Molecular Docking : Quinazolinone-thiazole hybrids show strong binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

Q. How do solid acid catalysts improve synthesis efficiency, and what unexpected products may form?

Methodological Answer:

  • Catalyst Advantages :
    • Reusability : Amberlyst-15 retains >90% activity after 5 cycles .
    • Selectivity : Silica-HClO₄ suppresses side reactions (e.g., oxidation of thioxo groups) .
  • Unexpected Products :
    • Cyclization with 3,4-dihydropyran yields 2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl)quinazolin-4(1H)-one, characterized via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.